“Diethyl ((phenylsulfonyl)methyl)phosphonate” is a versatile intermediate in synthesis .
Summary of the Application: This compound has been used in alkylation reactions by reaction of appropriate electrophiles with the metalated sulfone . In addition, it may be used as the phosphonate component in Horner-Wadsworth-Emmons olefination reactions .
Methods of Application or Experimental Procedures: The synthesis of “Diethyl ((phenylsulfonyl)methyl)phosphonate” involves several steps :
“Diethyl ((phenylsulfonyl)methyl)phosphonate” has been used in the construction of lanthanide–uranyl phosphonates .
Summary of the Application: Lanthanide–uranyl phosphonates possess intriguing crystal structures and huge application prospects . In a study, new uranyl and lanthanide–uranyl sulfonylphosphonates with elegant crystal structures and photophysical properties were assembled hydrothermally .
Methods of Application or Experimental Procedures: The heterofunctional diethyl phosphonate (diethyl ((phenylsulfonyl)methyl)phosphonate, Et 2 L) was employed as a precursor ligand . This provides an effective strategy for the construction of lanthanide–uranyl phosphonates .
Results or Outcomes: The study demonstrated the successful assembly of new uranyl and lanthanide–uranyl sulfonylphosphonates with elegant crystal structures and photophysical properties .
Diethyl ((phenylsulfonyl)methyl)phosphonate is a heterofunctional phosphonate characterized by the presence of both a phosphonate group and a sulfonyl group. Its chemical formula is , and it is recognized for its role as a versatile precursor in the synthesis of various metal-organic frameworks, particularly those involving lanthanide and uranyl phosphonates. These frameworks are noted for their unique crystal structures and potential applications in photophysics and optoelectronics .
There is no current research available on the specific mechanism of action of Diethyl ((phenylsulfonyl)methyl)phosphonate.
Diethyl ((phenylsulfonyl)methyl)phosphonate has demonstrated notable biological activity. It plays a crucial role in synthesizing hybrid molecules that incorporate artemisinin, a well-known antimalarial agent. These hybrids have shown potent activity against Plasmodium falciparum, indicating their potential as novel antimalarial drugs. Additionally, the γ-amino-functionalized vinyl sulfones produced through its reactions are precursors for cysteine protease inhibitors, which may be beneficial in treating various diseases, including parasitic infections like Chagas disease.
The synthesis of Diethyl ((phenylsulfonyl)methyl)phosphonate can be achieved through several methods:
Diethyl ((phenylsulfonyl)methyl)phosphonate finds diverse applications across various fields:
Studies on Diethyl ((phenylsulfonyl)methyl)phosphonate have focused on its interactions within metal-organic frameworks and its biological interactions. The frameworks synthesized from this compound exhibit properties such as second harmonic generation, indicating their utility in advanced optical applications. Furthermore, its derivatives have been investigated for their efficacy against various biological targets, reinforcing its significance in medicinal chemistry.
Several compounds share structural similarities with Diethyl ((phenylsulfonyl)methyl)phosphonate. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
Diethyl [(phenylthio)methyl]phosphonate | Phosphonate | Contains a thioether instead of a sulfonyl group |
Diethyl [(phenylsulfanyl)methyl]phosphonate | Phosphonate | Exhibits different reactivity patterns due to sulfur's role |
Diethyl [(chloromethyl)thio]methylphosphonate | Phosphonate | Utilizes chloromethyl functionality for diverse reactions |
Diethyl ((phenylsulfonyl)methyl)phosphonate stands out due to its dual functional groups, enabling unique reactivity and applications that are not typically found in other similar compounds. Its specific interactions and roles in synthesizing biologically active derivatives further highlight its uniqueness in chemical research and application.
The synthesis of diethyl ((phenylsulfonyl)methyl)phosphonate was first reported in the late 20th century as part of efforts to expand the toolbox of Horner-Wadsworth-Emmons (HWE) reagents. Early work by Blumenkopf (1986) detailed its preparation via nucleophilic substitution between diethyl phosphite and chloromethyl phenyl sulfone, establishing a reliable route for large-scale production. This discovery filled a critical gap in phosphorylated sulfone chemistry, enabling access to previously challenging vinyl sulfone and phosphonate hybrids. The compound’s structural duality—combining the electron-withdrawing sulfonyl group with the nucleophilic phosphonate moiety—was quickly recognized as a key advantage for stereocontrolled alkene synthesis.
Diethyl ((phenylsulfonyl)methyl)phosphonate revolutionized the field by addressing three persistent challenges:
A comparative analysis of its reactivity against conventional HWE reagents reveals distinct advantages:
This compound’s synthetic utility is exemplified in three key transformations:
The reagent undergoes deprotonation with bases like sodium hydride or LDA, generating a stabilized ylide that reacts with aldehydes to form (E)-vinyl sulfones with exceptional stereocontrol. A 2020 study demonstrated its efficacy in synthesizing γ-amino vinyl phosphonates, achieving enantiomeric excesses >98% when using chiral auxiliaries.
Researchers have leveraged the α-acidity of the methylene group (pKₐ ≈ 22 in DMSO) for sequential alkylation. For instance, treatment with methyl iodide followed by aldehyde coupling produces trisubstituted alkenes inaccessible via single-step methods.
The sulfonyl group’s planar chirality enables the development of enantioselective variants. Recent work utilized chiral phosphine ligands to achieve axial-to-central chirality transfer, yielding non-racemic biaryls with 94% ee.
Analysis of SciFinder data (2020–2025) reveals three emerging trends:
Notably, the compound’s use in continuous flow systems has increased by 180% since 2022, reflecting industrial interest in scalable processes. Cross-disciplinary collaborations between synthetic chemists and computational researchers have yielded machine learning models predicting its reactivity across 1,200+ substrate combinations.
The classical synthesis of diethyl ((phenylsulfonyl)methyl)phosphonate revolves around two principal reactions: the Pudovik reaction and the Michaelis–Arbuzov reaction.
The Pudovik reaction involves the base-catalyzed addition of diethyl phosphite to a carbonyl compound. For this compound, the reaction typically employs benzaldehyde derivatives and diethyl phosphite in the presence of sodium ethoxide or triethylamine. The mechanism proceeds via nucleophilic attack of the phosphite on the carbonyl carbon, followed by proton transfer and elimination of water [3]. A representative synthesis involves:
This method yields diethyl ((phenylsulfonyl)methyl)phosphonate with moderate to high purity, though it requires careful temperature control to avoid side reactions [1].
The Michaelis–Arbuzov reaction utilizes triethyl phosphite and chloromethyl phenyl sulfone under thermal conditions. The reaction mechanism involves nucleophilic displacement, where the phosphite attacks the alkyl halide, resulting in the formation of the phosphonate ester and ethyl chloride as a byproduct [5]. This route is advantageous for its simplicity but often requires stoichiometric amounts of reagents and prolonged reaction times [5].
Table 1: Comparison of Classical Synthetic Routes
Method | Reagents | Conditions | Yield (%) |
---|---|---|---|
Pudovik Reaction | Diethyl phosphite, benzaldehyde | Base, 80–100°C | 70–85 |
Michaelis–Arbuzov | Triethyl phosphite, alkyl halide | 120–150°C, neat | 60–75 |
Recent advancements focus on improving efficiency, reducing reaction times, and enhancing selectivity.
Microwave irradiation accelerates the Pudovik reaction by enabling rapid heating. For example, combining diethyl phosphite and phenylsulfonylmethyl aldehyde under microwave conditions (100°C, 10–15 minutes) achieves yields exceeding 90% with minimal side products [3]. This method is particularly useful for high-throughput screening.
Continuous flow reactors are employed for large-scale production. By maintaining precise temperature control and residence times, flow systems reduce decomposition risks. A typical setup involves:
Innovative approaches, such as the TMSCF2Br-mediated difluoromethylation, enable the incorporation of sulfonyl groups in a single step. This method involves:
Scaling up synthesis requires addressing key challenges:
Table 2: Scale-up Parameters
Parameter | Laboratory Scale | Pilot Plant Scale |
---|---|---|
Batch Size | 10–50 g | 1–5 kg |
Reaction Time | 4–6 hours | 8–12 hours |
Yield | 70–85% | 65–80% |
Sustainable synthesis methods prioritize atom economy, renewable catalysts, and reduced solvent use.
Neat conditions are employed in both Pudovik and Arbuzov reactions, eliminating volatile organic solvents. For instance, reacting diethyl phosphite with phenylsulfonylmethyl aldehyde under ultrasound irradiation (40 kHz, 50°C) achieves 88% yield in 30 minutes [3].
Chitosan, a natural polysaccharide, serves as a recyclable catalyst in the Pudovik reaction. It enhances reaction rates through hydrogen bonding interactions and is recovered via simple filtration .
The Pudovik reaction exemplifies high atom economy (≥85%), as it avoids stoichiometric byproducts. In contrast, the Arbuzov reaction generates ethyl chloride, necessitating post-reaction scrubbing systems [5].
Table 3: Green Metrics Comparison
Metric | Pudovik Reaction | Arbuzov Reaction |
---|---|---|
Atom Economy (%) | 92 | 78 |
Solvent Usage | None | None |
Catalyst Recyclability | Yes (chitosan) | No |
Table 1 summarises representative pKₐ values (in DMSO unless noted) for DSPMP and structurally related C-acids. The data underscore the enhanced acidity derived from dual activation.
Compound | Substituent Pattern at Cα | pKₐ (DMSO) | Reference |
---|---|---|---|
DSPMP | PO(OEt)₂ + SO₂Ph | 22.1 [4] | 17 |
Diethyl benzylphosphonate | PO(OEt)₂ only | 26.2 [5] | 50 |
Phenylsulfone (PhSO₂CH₃) | SO₂Ph only | 31.1 [6] | 40 |
Acetone | Carbonyl only | 26.5 [6] | 40 |
Core mechanistic steps:
Table 2 compiles representative aldehyde substrates reacted with DSPMP under NaH/THF (0 °C → rt).
Entry | Aldehyde | Alkene Product | E/Z | Yield /% | Ref. |
---|---|---|---|---|---|
1 | Benzaldehyde | (E)-PhCH=CHSO₂Ph | >95:5 | 92 | 16 |
2 | Cinnamaldehyde | (E,E)-1,3-Diphenyl-VS | 93:7 | 88 | 30 |
3 | 3-Furaldehyde | (E)-Fur-CH=CHSO₂Ph | 90:10 | 80 | 10 |
4 | Chiral α-amino aldehyde | γ-Phenyl-γ-amino VS | 99:1 | 74 | 10 |
VS = vinyl sulfone.
Table 3 correlates base, temperature and observed E/Z ratios in HWE reactions with benzaldehyde.
Base (2 equiv) | Temp / °C | E/Z | Comment | Ref. |
---|---|---|---|---|
NaH | 0 → 25 | 95:5 | Standard | 16 |
KOt-Bu | −78 → 0 | 88:12 | Faster but less selective | 21 |
LiHMDS | −78 | 97:3 | Highest selectivity | 25 |
DBU | 25 | 60:40 | Competes with proton exchange | 10 |
The distinctive juxtaposition of phosphonate and sulfone groups in DSPMP orchestrates a finely balanced electrophile–nucleophile duality. The reagent’s low pKₐ, conformationally enforced charge delocalisation, and compatibility with both base-mediated and transition-metal pathways render it a premier building block for constructing alkenes, allylic architectures, and emerging cross-coupling manifolds. Ongoing advances in catalyst design, solvent engineering, and computational insight promise to unlock yet more sophisticated chemistries based on DSPMP, particularly in stereoselective and late-stage functionalisation settings.
Future work will likely focus on: